![molecular formula C9H14N2O2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3](/img/structure/B1619079.png)
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C9H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is characterized by a piperidine ring in a chair conformation, which is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : A three-step synthesis process for related compounds, including 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed. These compounds are part of a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Molecular Structure
- Crystal Structure : The compound's crystal structure, including molecular and conformational details, has been studied, offering insights into its molecular arrangement (Rohlíček et al., 2010).
Pharmacological Potential
- Hypoglycemic Activity : Studies have shown that certain derivatives of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione possess significant hypoglycemic activity, which could be relevant for diabetes treatment (Iqbal et al., 2012).
- Muscarinic Agonist Properties : Certain derivatives have been identified as muscarinic receptor agonists, which might have implications for treating neurological disorders (Ishihara et al., 1992).
Mechanism of Action
The mechanism of action of hydantoins generally involves interactions with various enzymes and receptors in the body, leading to changes in cellular function. The specific targets and modes of action can vary widely depending on the specific structure of the hydantoin compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of hydantoin compounds. These factors can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-2-3-5-9(6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONRJVAXSOJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
707-15-3 | |
Record name | NSC19566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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